molecular formula C9H13NO5 B055435 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 86023-17-8

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

Cat. No. B055435
CAS RN: 86023-17-8
M. Wt: 215.2 g/mol
InChI Key: YPCIKCQPODDZAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including compounds similar to 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid, involves complex reactions. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids were prepared by allylation, protection of the carbonyl groups, and oxidation of the alkene moiety. This method showcases the intricate steps required for the synthesis of cyclopentane derivatives, highlighting the challenges and considerations in synthesizing such compounds (Juma et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been a subject of study, revealing intricate details about their configuration and interactions. For instance, the molecular inclusion in functionalized macrocycles showed how acetic acid clathrates can form hydrogen-bonded ring complexes, indicating the complex interactions and the structural configuration of such compounds (Rizzoli et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving cyclopentane derivatives can be complex and diverse. The Beckmann rearrangement of methyl 6-oximino4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate, for example, is an interesting route to synthesizing related compounds, showcasing the chemical reactivity and potential transformations of cyclopentane derivatives (Jilale et al., 1993).

Physical Properties Analysis

The physical properties of compounds like 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid can be deduced from studies on similar substances. For example, high-resolution microwave spectroscopic studies of acetic acid hydrates provide insights into the physical characteristics and interactions of molecules, offering a glimpse into the behaviors and properties that could be expected from cyclopentane derivatives (Ouyang & Howard, 2009).

Chemical Properties Analysis

The chemical properties of cyclopentane derivatives, including reactivity and stability, can be complex. Reactions of 2-[(organylthio)methyl]oxiranes with acetic anhydride, for instance, result in mixtures of various compounds, illustrating the reactive nature and potential for diverse chemical transformations in compounds related to 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid (Kalugin & Litvinov, 1991).

properties

IUPAC Name

2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392023
Record name [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

CAS RN

86023-17-8
Record name [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(1α ,2β ,3α )-(+)-3-Methyl-2-nitromethyl-5-oxocyclopentaneacetic acid
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